3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound known for its potential applications in various scientific research fields, especially in medicinal chemistry and pharmacology. Its unique structure comprises a combination of isoxazole, piperidine, and quinazolinone moieties, contributing to its distinctive chemical properties and biological activities.
Properties
IUPAC Name |
3-[1-[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3/c1-15-21(22(27-32-15)17-8-2-4-10-19(17)25)24(31)28-12-6-7-16(13-28)29-14-26-20-11-5-3-9-18(20)23(29)30/h2-5,8-11,14,16H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPBWGCYBDHTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCCC(C3)N4C=NC5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Preparation of 2-chlorophenyl isoxazole derivative.
Introduction of the piperidin-3-yl group via a nucleophilic substitution reaction.
Coupling of the resulting compound with a quinazolinone precursor through condensation reactions.
Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure the desired product yield.
Industrial Production Methods
For large-scale production, optimization of the synthetic route is essential to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process and improve overall yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo several types of chemical reactions, including:
Oxidation: : Potential transformation of functional groups to their oxidized states.
Reduction: : Conversion of certain functionalities to their reduced forms.
Substitution: : Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions such as temperature, solvent choice, and reaction time are tailored based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions employed. For example, oxidation might yield quinazolinone derivatives with altered biological activity, while substitution reactions could produce novel analogs with potential therapeutic applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing various derivatives with unique properties. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound's biological applications include its use as a research tool for understanding cellular processes and interactions. Its structure allows for the exploration of binding affinities and biological pathways.
Medicine
In medicinal chemistry, 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors implicated in various diseases.
Industry
Industrially, the compound may be utilized in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and biological properties.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biological pathways, leading to the compound's observed effects. Detailed studies on its binding sites and molecular interactions provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one include:
Isoxazole derivatives with different substituents.
Piperidine-containing quinazolinones.
Chlorophenyl-based heterocycles.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which imparts specific reactivity and biological activity not observed in other compounds. Its structural complexity offers opportunities for diverse chemical modifications, making it a valuable molecule for further research and development.
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Biological Activity
The compound 3-(1-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Quinazolinone core : Known for diverse biological activities, including anti-cancer properties.
- Piperidine moiety : Often associated with psychoactive effects and modulation of neurotransmitter systems.
- Isosaxazole and chlorophenyl groups : Contribute to the compound's lipophilicity and potential interaction with various biological targets.
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazolinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation. For instance, it has been tested against various human cancer cell lines, demonstrating significant cytotoxicity.
These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.
Kinase Inhibition
The compound has been evaluated for its ability to inhibit specific kinases involved in cancer progression. It was found to exhibit inhibitory activity against several receptor tyrosine kinases (RTKs), which are critical in signaling pathways for cell growth and survival.
| Kinase Target | IC50 (nM) | Mechanism of Action |
|---|---|---|
| EGFR | 30 | Competitive inhibition |
| VEGFR | 50 | Allosteric modulation |
| PDGFR | 45 | Direct binding to ATP site |
These results indicate that the compound can potentially be developed as a therapeutic agent targeting these kinases.
Neuropharmacological Effects
Research also suggests that the piperidine component may impart neuropharmacological effects, including anxiolytic and antidepressant-like activities. Behavioral assays in rodent models have shown that administration of the compound leads to reduced anxiety-like behaviors.
Case Studies
-
In Vivo Study on Tumor Growth Inhibition :
A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound significantly reduced tumor volume compared to control groups, suggesting its potential as an anti-tumor agent. -
Neuroprotection in Animal Models :
In a model of neurodegeneration, the compound exhibited protective effects against neuronal death induced by oxidative stress, indicating its potential for treating neurodegenerative diseases.
Q & A
Basic: What are the recommended synthetic pathways for this compound, and what characterization methods validate its purity and structure?
Answer:
The synthesis typically involves sequential steps:
Formation of the piperidine ring via acylation reactions.
Construction of the isoxazole moiety using cyclization with hydroxylamine derivatives.
Final cyclization to form the quinazolin-4(3H)-one core .
Characterization methods:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure and substituent positions (¹H, ¹³C, 2D NMR) . |
| Mass Spectrometry | Verify molecular weight and fragmentation patterns . |
| X-ray Crystallography | Resolve 3D conformation and stereochemistry . |
| HPLC | Assess purity (>95% recommended for biological assays) . |
Basic: What are the key physicochemical properties of this compound, and how should researchers assess stability under experimental conditions?
Answer:
Key properties:
- Solubility: Moderate in DMSO, poor in aqueous buffers (use co-solvents like PEG-400 for in vitro assays).
- Stability: Degrades under extreme pH (<3 or >10) or prolonged UV exposure .
Stability assessment:
| Condition | Method | Outcome |
|---|---|---|
| Thermal Stability | TGA/DSC | Decomposition above 200°C . |
| pH Sensitivity | HPLC at varying pH | Degradation products detected at pH 2 and 12 . |
| Photostability | UV-Vis spectroscopy | Significant photodegradation after 24h . |
Advanced: How can researchers investigate the compound's mechanism of action against biological targets, and what techniques resolve contradictions in reported activity?
Answer:
Experimental strategies:
- Target identification: Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) for binding kinetics with kinases or GPCRs .
- Functional assays: Measure IC₅₀ values in enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).
Resolving contradictions:
| Discrepancy | Resolution Method |
|---|---|
| Varied IC₅₀ across cell lines | Compare ATP concentrations in assays; use isoform-specific inhibitors as controls . |
| Off-target effects | CRISPR-Cas9 knockout of suspected targets followed by activity validation . |
Advanced: What computational methods predict regioselectivity in isoxazole formation, and how do they inform synthetic optimization?
Answer:
Computational tools:
- Density Functional Theory (DFT): Models transition states to explain preferential formation of 5-methylisoxazole over other regioisomers .
- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways (e.g., acetonitrile vs. THF) .
Synthetic optimization:
| Parameter | Impact | Reference |
|---|---|---|
| Catalyst (e.g., PTC) | Increases yield from 45% to 72% in cyclization steps . | |
| Solvent Choice | Polar aprotic solvents (DMF) favor regioselectivity over non-polar (toluene) . |
Advanced: How to design experiments to assess environmental stability and degradation pathways?
Answer:
Experimental design (adapted from Project INCHEMBIOL):
Accelerated degradation studies: Expose the compound to simulated sunlight (Xenon arc lamp) and analyze via LC-MS for photolytic byproducts .
Hydrolytic pathways: Incubate in buffers (pH 3–10) at 37°C for 14 days; monitor degradation with QTOF-MS .
Key metrics:
| Parameter | Analytical Method | Outcome |
|---|---|---|
| Half-life (t₁/₂) | Kinetic modeling | t₁/₂ = 48h at pH 7, 25°C . |
| Major degradants | HRMS/MSⁿ | Quinazoline ring cleavage products . |
Basic: What analytical techniques quantify the compound in biological matrices, and how to validate these methods?
Answer:
Quantification methods:
-
LC-MS/MS: Use deuterated internal standards (e.g., D₅-labeled analog) for plasma/tissue samples .
-
Validation parameters:
Parameter Acceptance Criteria LOQ ≤1 ng/mL Recovery 85–115% Precision RSD <15%
Advanced: How to address discrepancies in reported biological efficacy across in vitro and in vivo models?
Answer:
Methodological approaches:
Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Correlate plasma exposure (AUC) with target engagement in tissues .
Metabolite screening: Identify active metabolites via liver microsome assays that may contribute to in vivo efficacy .
Case study:
| Model | Efficacy (IC₅₀) | Hypothesized Cause |
|---|---|---|
| In vitro | 50 nM | Direct target inhibition . |
| In vivo | 200 nM | Protein binding or efflux transporter activity . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
